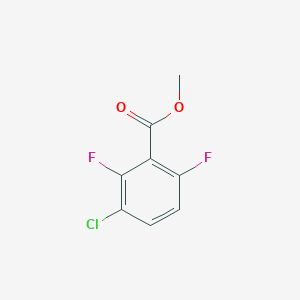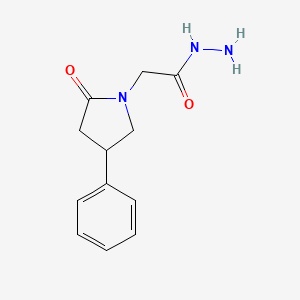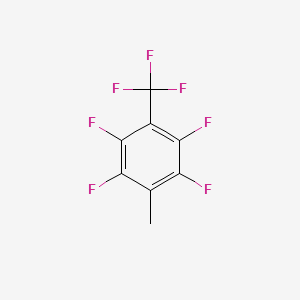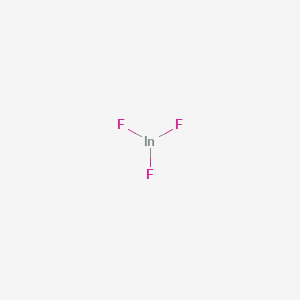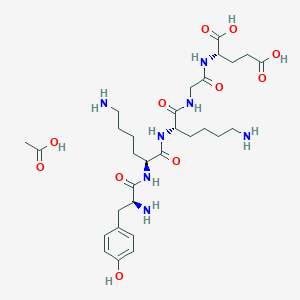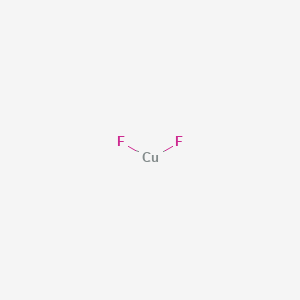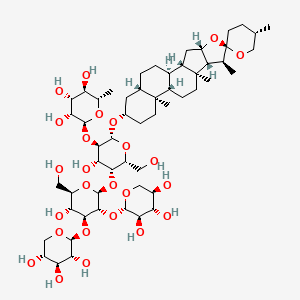
Tribulosin
Übersicht
Beschreibung
Tribulosin is a natural compound that is found in the fruits of the Tribulus terrestris plant. It belongs to the class of compounds known as saponins, which are known for their various biological activities. In recent years, this compound has gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Protection
Tribulosin in Cardiac Ischemia/Reperfusion Injury : A study by Zhang, Li, and Yang (2010) demonstrated that this compound, derived from Tribulus terrestris, significantly protects against cardiac ischemia/reperfusion injury. This protection is mediated through the activation of PKCɛ, leading to reduced malondialdehyde, aspartate aminotransferase, creatine kinase, and lactate dehydrogenase contents, and increased superoxide dismutase activity. The treatment also reduced myocardial apoptosis rates in a concentration-dependent manner, suggesting its potential for cardiovascular therapy (Zhang, Li, & Yang, 2010).
This compound and Neonatal Rat Ventricular Cardiac Myocytes : In 2011, the same authors found that this compound suppresses apoptosis in cardiac myocytes during hypoxia/reoxygenation via the PKC epsilon and ERK1/2 signaling pathways. This suggests a protective mechanism of this compound in myocardial cells, further supporting its potential in treating heart-related injuries (Zhang, Li, & Yang, 2011).
Neuroprotection and Mental Health
- Antidepressant Mechanism : Tribuloside has shown potential in improving behavior and increasing BrdU/NeuN immunoreactive cells in rats with chronic stress-induced depression, indicating an antidepressant function. This finding by Tan Chun-jiang (2008) highlights the possible use of tribuloside in mental health treatments (Tan Chun-jiang, 2008).
Antihypertensive Effects
- This compound in Hypertensive Rats : A study on 2K1C hypertensive rats indicated that this compound has antihypertensive effects, potentially through the reduction of ACE activity in various tissues. This suggests this compound's role in managing hypertension, contributing to its diverse therapeutic potential (Sharifi, Darabi, & Akbarloo, 2003).
Cell Membrane Effects
- Impact on Lipid Membranes : In 2021, Efimova and Ostroumova explored the action of this compound on model lipid membranes, finding that it could affect membrane boundary potential by restructuring the membrane hydration layer. This suggests a fundamental mechanism of this compound at the cellular level, possibly influencing various biological processes (Efimova & Ostroumova, 2021).
Other Potential Applications
Antihelmintic Properties : Deepak et al. (2002) identified this compound as having anthelmintic activity, indicating its potential use in treating parasitic infections (Deepak et al., 2002).
Chemical Profile Variation : Dinchev et al. (2008) noted significant geographical variation in the content of this compound in Tribulus terrestris, which may affect its biological activity and efficacy in different applications (Dinchev et al., 2008).
Wirkmechanismus
Target of Action
Tribulosin, a steroidal saponin found in the plant Tribulus terrestris, primarily targets the body’s sexual function and physical performance . It is believed to interact with the body’s endocrine system, particularly the hormones related to sexual function .
Mode of Action
This compound is thought to act as an aphrodisiac, increasing sexual activity and blood flow to the sexual organs by boosting nitric oxide . It also interacts with the body’s inflammatory pathways, downregulating kinases and NFkB, suggesting a possible anti-inflammatory activity .
Biochemical Pathways
This compound affects several biochemical pathways. It downregulates both caspase-dependent and independent apoptotic pathways, suggesting a possible anti-apoptotic activity . It also reduces the levels of GSK3β and increases p-Ser9 GSK3β levels, stabilizing the unphosphorylated form of β-catenin and its translocation into the nucleus . This suggests a role for this compound in neuronal survival and GSK3β mediated anti-inflammatory property.
Pharmacokinetics
It is known that the bioavailability of this compound can be influenced by the method of extraction and the part of the plant used .
Result of Action
The action of this compound results in several physiological effects. It has been shown to significantly reduce MDA, AST, CK, and LDH contents, and increase the activity of SOD . It also reduces the myocardial apoptosis rate in a concentration-dependent manner .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the plant Tribulus terrestris, from which this compound is derived, grows in arid climates and sandy soil . The concentration of active substances like this compound can vary depending on the plant’s geographical origin .
Biochemische Analyse
Biochemical Properties
Tribulosin interacts with various biomolecules, playing a significant role in biochemical reactions . It has been found to interact with kinases such as JNK, P38MAPK, GSK3β/βcatenin, and proteins involved in the apoptosis pathway like Caspase-3 and AIF . These interactions suggest that this compound may have anti-inflammatory and anti-apoptotic activities .
Cellular Effects
This compound has been observed to have various effects on cells. For instance, it has been found to reduce inflammation induced by formalin and carrageenan . Additionally, this compound appears to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It has been found to downregulate kinases and NFkB, suggesting a potential anti-inflammatory activity . Furthermore, this compound has been observed to downregulate both caspase-dependent and independent apoptotic pathways, indicating a possible anti-apoptotic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, post-treatment effects of this compound were found to be lesser compared to its pre-treatment effects, indicating that this compound may have a prophylactic effect .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models. For instance, in a study involving rats, treatment with this compound was found to significantly reduce the inflammation induced by formalin and carrageenan .
Metabolic Pathways
It has been found to interact with various enzymes and cofactors .
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H90O25/c1-21-8-13-55(71-18-21)22(2)34-31(80-55)15-28-26-7-6-24-14-25(9-11-53(24,4)27(26)10-12-54(28,34)5)73-51-46(78-50-42(67)39(64)35(60)23(3)72-50)43(68)44(33(17-57)75-51)76-52-47(79-49-41(66)37(62)30(59)20-70-49)45(38(63)32(16-56)74-52)77-48-40(65)36(61)29(58)19-69-48/h21-52,56-68H,6-20H2,1-5H3/t21-,22-,23-,24-,25-,26+,27-,28-,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42+,43-,44-,45-,46+,47+,48-,49-,50-,51+,52-,53-,54-,55+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCFEJVBMMGRLX-BTLNAVNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(CO2)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H90O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746863 | |
| Record name | (3beta,5alpha,25S)-Spirostan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->3)]-beta-D-glucopyranosyl-(1->4)]-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1151.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79974-46-2 | |
| Record name | (3beta,5alpha,25S)-Spirostan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->2)-[beta-D-xylopyranosyl-(1->3)]-beta-D-glucopyranosyl-(1->4)]-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




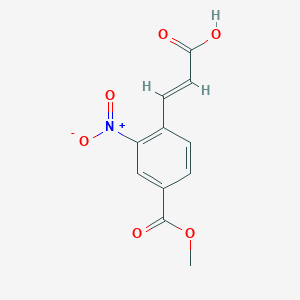

![4,6-dimethyl-N-[(E)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3029749.png)
